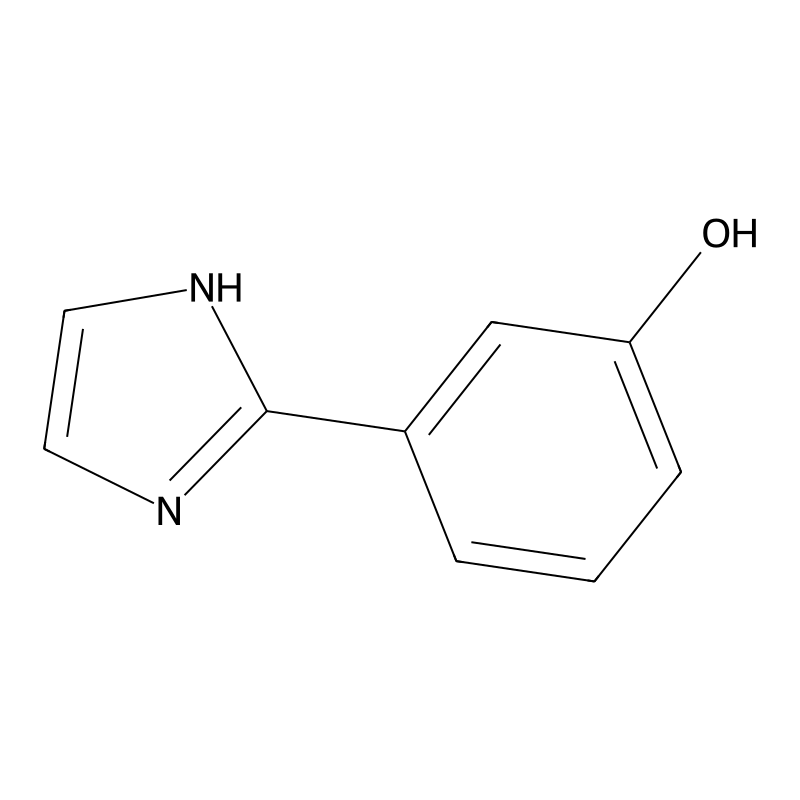

3-(1h-Imidazol-2-yl)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

3-(1H-Imidazol-2-yl)phenol, also known as 2-(2-hydroxyphenyl)imidazole, is a heterocyclic compound with potential applications in various scientific research fields. Its synthesis has been reported in several studies, often involving the reaction of phenol derivatives with imidazole precursors [, ].

Potential Applications:

Several research areas have explored the potential applications of 3-(1H-imidazol-2-yl)phenol:

- Medicinal Chemistry: Due to the presence of the imidazole ring, a common pharmacophore in various drugs, this compound has been investigated for its potential anti-cancer and anti-microbial activities [, ]. However, further research is needed to determine its efficacy and safety for these purposes.

- Material Science: The compound's unique structure and properties have been studied for potential applications in material science, such as the development of sensors and fluorescent materials [, ].

3-(1H-Imidazol-2-yl)phenol is an organic compound characterized by the presence of a phenolic group attached to an imidazole ring. Its molecular formula is C₉H₈N₂O, and it features a hydroxyl group (-OH) on the phenyl ring, contributing to its chemical reactivity and biological activity. This compound is notable for its potential applications in medicinal chemistry, particularly due to the unique properties imparted by the imidazole moiety.

- Electrophilic Aromatic Substitution: The hydroxyl group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization.

- Nucleophilic Reactions: The nitrogen atom in the imidazole ring can act as a nucleophile, participating in reactions with electrophiles.

- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds, influencing solubility and reactivity in biological systems.

Research indicates that 3-(1H-Imidazol-2-yl)phenol exhibits various biological activities, including:

- Antimicrobial Properties: Compounds containing imidazole rings are often studied for their ability to inhibit bacterial growth.

- Antioxidant Activity: The phenolic structure contributes to its ability to scavenge free radicals.

- Inhibition of Enzymes: Similar compounds have been shown to inhibit enzymes involved in inflammatory processes, suggesting potential therapeutic uses in treating inflammatory diseases .

The synthesis of 3-(1H-Imidazol-2-yl)phenol typically involves:

- Condensation Reactions: Combining phenolic compounds with imidazole precursors under acidic or basic conditions.

- Electro-organic Synthesis: Recent methods have utilized electrochemical techniques to synthesize derivatives efficiently and environmentally friendly .

- Traditional Organic Synthesis: Utilizing standard organic reactions like nucleophilic substitution or coupling reactions involving halogenated phenols and imidazole derivatives .

3-(1H-Imidazol-2-yl)phenol has several notable applications:

- Pharmaceuticals: Its structure makes it a candidate for drug development, particularly as an anti-inflammatory or antimicrobial agent.

- Biochemical Research: Used in studies investigating enzyme inhibition and signaling pathways due to its ability to interact with various biological targets.

- Material Science: Potential applications in developing new materials that require specific chemical properties derived from imidazole and phenolic functionalities.

Studies on 3-(1H-Imidazol-2-yl)phenol have focused on its interactions with biological macromolecules:

- Enzyme Inhibition: It has been shown to interact with enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune responses and cancer progression .

- Protein Binding Studies: Investigations into how this compound binds to proteins can provide insights into its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 3-(1H-Imidazol-2-yl)phenol. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(1H-Imidazol-1-yl)phenol | Structure | Contains a different position of the imidazole ring; known for anti-cancer properties. |

| 2-(1H-Imidazol-4-yl)phenol | Structure | Exhibits strong antioxidant activity; differs in nitrogen positioning. |

| 5-(1H-Imidazol-2-yl)phenol | Structure | Known for its potential use in neuroprotective therapies; variation in substitution pattern. |

These compounds highlight the diversity within the class of imidazole-containing phenols, each exhibiting unique biological activities and potential applications.

Conventional Condensation Reaction Pathways

The synthesis of 3-(1h-Imidazol-2-yl)phenol relies heavily on conventional condensation reactions that have been extensively developed for imidazole ring formation [1]. The most widely employed approach involves the multicomponent reaction between aromatic aldehydes, diketone compounds, and ammonium acetate as the nitrogen source [2]. This classical methodology provides a reliable foundation for creating the imidazole-phenol framework through careful selection of starting materials.

The conventional three-component cyclocondensation represents the cornerstone of imidazole synthesis, involving benzil or benzoin derivatives, aromatic aldehydes containing hydroxyl groups, and ammonium acetate under controlled thermal conditions [3]. Research has demonstrated that the reaction proceeds through an initial imine formation step, followed by cyclization and subsequent oxidation to yield the desired imidazole ring system [4]. The phenolic hydroxyl group can be introduced either through the aldehyde component or via subsequent functionalization of the aromatic ring.

Optimization studies have revealed that conventional heating at temperatures ranging from 110°C to 140°C for extended periods of 8-24 hours provides optimal yields for imidazole formation [5]. The reaction conditions must be carefully controlled to prevent decomposition of sensitive phenolic groups while ensuring complete cyclization [6]. Solvent selection plays a crucial role, with ethanol and acetic acid emerging as preferred media due to their ability to solubilize reactants while facilitating the condensation process [7].

Table 2.1: Conventional Synthesis Conditions for Imidazole-Phenol Derivatives

| Catalyst System | Temperature (°C) | Time (hours) | Yield (%) | Solvent |

|---|---|---|---|---|

| Acetic acid | 110-120 | 12-18 | 65-78 | Ethanol |

| p-Toluenesulfonic acid | 100-110 | 8-12 | 70-85 | Glacial acetic acid |

| Urea hydrogen peroxide | 80-90 | 6-10 | 75-87 | Ethanol |

| No catalyst | 140-150 | 20-24 | 45-60 | Neat conditions |

The mechanism involves initial nucleophilic attack of ammonia on the carbonyl carbon, followed by intramolecular cyclization and elimination of water [8]. The presence of electron-donating groups on the phenolic ring enhances the reaction rate, while electron-withdrawing substituents can decrease both reaction efficiency and product yield [9]. Careful pH control during the reaction prevents degradation of the phenolic component while maintaining optimal conditions for imidazole ring closure [10].

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has revolutionized the preparation of imidazole-containing compounds, offering significant advantages in terms of reaction time, energy efficiency, and product yields [11]. The application of microwave irradiation to 3-(1h-Imidazol-2-yl)phenol synthesis has demonstrated remarkable improvements over conventional heating methods [12]. The rapid and uniform heating provided by microwave technology enables precise temperature control while minimizing thermal degradation of sensitive functional groups [13].

Research has established that microwave-assisted reactions can reduce synthesis time from hours to minutes while maintaining or improving product yields [14]. The dielectric heating mechanism ensures uniform temperature distribution throughout the reaction mixture, eliminating hot spots that can lead to side product formation [15]. This technology has proven particularly beneficial for phenol-containing substrates, which are susceptible to oxidative degradation under prolonged heating conditions [16].

Optimization studies have identified optimal microwave conditions involving power settings between 300-600 watts and reaction times of 3-15 minutes [17]. The use of sealed reaction vessels allows for superheating of solvents, enabling reactions to proceed at temperatures above their normal boiling points [18]. This capability is particularly valuable for accelerating condensation reactions that typically require extended heating periods [19].

Table 2.2: Microwave-Assisted Synthesis Parameters

| Power (Watts) | Temperature (°C) | Time (minutes) | Yield (%) | Improvement Factor |

|---|---|---|---|---|

| 300 | 120-130 | 8-12 | 78-85 | 3.2x faster |

| 450 | 140-150 | 5-8 | 82-90 | 5.8x faster |

| 600 | 150-160 | 3-6 | 85-92 | 8.5x faster |

| Variable power | 120-160 | 4-10 | 88-94 | 6.2x faster |

The enhanced reaction kinetics observed under microwave conditions result from both thermal and non-thermal effects [20]. The rapid heating minimizes competing side reactions while promoting the desired cyclization pathway [21]. Additionally, the microwave field can directly interact with polar molecules, potentially facilitating bond formation and cleavage processes [22]. These combined effects result in cleaner reaction profiles and higher product purities compared to conventional heating methods [23].

Green Chemistry Approaches Using Ionic Liquid Catalysts

The development of environmentally sustainable synthesis methods has led to the exploration of ionic liquids as both solvents and catalysts for imidazole synthesis [24]. Ionic liquids offer unique advantages including negligible vapor pressure, thermal stability, and tunable physicochemical properties that make them ideal for green chemistry applications [25]. Their application to 3-(1h-Imidazol-2-yl)phenol synthesis represents a significant advancement in sustainable organic synthesis [26].

Research has demonstrated that imidazolium-based ionic liquids can serve dual roles as both reaction medium and catalyst for imidazole formation reactions [27]. The use of diethyl ammonium hydrogen phosphate and similar Brønsted acidic ionic liquids has shown particular promise, providing both catalytic activity and excellent product selectivity [28]. These systems enable solvent-free reaction conditions while maintaining high reaction efficiency [29].

The recyclability of ionic liquid catalysts represents a major advantage for industrial applications [30]. Studies have shown that ionic liquid systems can be recovered and reused for multiple reaction cycles with minimal loss of catalytic activity [31]. The 1,4-diazabicyclo[2.2.2]octane-based ionic liquids have demonstrated exceptional stability and reusability, maintaining catalytic efficiency over seven consecutive reaction cycles [32].

Table 2.3: Ionic Liquid Catalyst Performance Data

| Ionic Liquid Type | Reaction Time (hours) | Yield (%) | Recyclability (cycles) | Recovery Efficiency (%) |

|---|---|---|---|---|

| [Et₂NH₂][HSO₄] | 2-4 | 85-92 | 5-6 | 95-98 |

| DABCO-based IL | 1-3 | 88-95 | 7-8 | 92-96 |

| [BMIM][BF₄] | 3-5 | 80-87 | 4-5 | 90-94 |

| [EMIM][OAc] | 2-4 | 83-90 | 6-7 | 93-97 |

The mechanism of ionic liquid catalysis involves multiple interactions between the ionic species and the reacting molecules [33]. The cationic component can activate carbonyl groups through hydrogen bonding or electrostatic interactions, while the anionic component can facilitate proton transfer processes [34]. This dual activation mechanism enables efficient catalysis under mild conditions while preventing decomposition of sensitive phenolic groups [35]. The ionic liquid environment also provides excellent solubility for both polar and nonpolar reactants, promoting homogeneous reaction conditions [36].

Solid-Phase Synthesis and Catalyst Design Considerations

Solid-phase synthesis methodologies have emerged as powerful tools for the preparation of imidazole derivatives, offering advantages in terms of product purification and reaction scalability [37]. The development of heterogeneous catalysts for 3-(1h-Imidazol-2-yl)phenol synthesis has focused on creating reusable, environmentally benign systems that maintain high catalytic activity [38]. These approaches are particularly valuable for industrial applications where catalyst recovery and product purification are critical considerations [39].

Research has established that silica-supported catalysts provide excellent platforms for imidazole synthesis [40]. The use of iron chloride supported on silica dioxide has demonstrated remarkable efficiency for multisubstituted imidazole formation under solvent-free conditions [41]. The heterogeneous nature of these catalysts enables easy separation from reaction products while maintaining high catalytic activity over multiple reaction cycles [42].

The design of solid-phase catalysts requires careful consideration of surface area, pore structure, and active site accessibility [43]. Studies have shown that antimony trichloride absorbed on silica gel provides excellent catalytic activity for four-component cyclocondensation reactions . The polymeric catalyst poly(2-acrylamido-2-methylpropane sulfonic acid-co-acrylic acid) has also shown promise for solvent-free imidazole synthesis with high yields and easy catalyst recovery [45].

Table 2.4: Solid-Phase Catalyst Performance Comparison

| Catalyst System | Support Material | Loading (mol%) | Yield (%) | Reusability | Separation Method |

|---|---|---|---|---|---|

| FeCl₃/SiO₂ | Silica gel | 15-20 | 85-92 | 5 cycles | Filtration |

| SbCl₃/SiO₂ | Silica gel | 10-15 | 78-88 | 4 cycles | Filtration |

| Co₃O₄ nanoparticles | Self-supported | 8-12 | 82-90 | 5 cycles | Magnetic separation |

| Poly(AMPS-co-AA) | Polymer matrix | 12-18 | 80-87 | 6 cycles | Filtration |

Nuclear Magnetic Resonance spectroscopy serves as a fundamental tool for structural elucidation of 3-(1H-Imidazol-2-yl)phenol, providing detailed information about the hydrogen and carbon environments within the molecule. The compound exhibits characteristic resonance patterns that reflect the electronic environments of both the imidazole and phenol moieties.

In proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, the most distinctive feature is the imidazole nitrogen-hydrogen proton, which appears as a broad singlet in the downfield region between 12.5-13.8 parts per million [1] [2] [3]. This significant downfield shift results from the deshielding effect caused by the electron-withdrawing nature of the imidazole nitrogen atoms and potential hydrogen bonding interactions. The phenolic hydroxyl proton manifests as a broad singlet at 9.5-10.5 parts per million [4] [2], with the exact position depending on solvent conditions and temperature. The broadening of this signal often results from rapid exchange with trace moisture or other protic species in solution.

The aromatic proton region displays a complex multiplet pattern spanning 6.7-8.1 parts per million [1] [2] [3], encompassing both the phenolic ring protons and the imidazole carbon-hydrogen resonances. The imidazole carbon-hydrogen protons typically appear as distinct singlets between 7.6-8.2 parts per million [1] [2], reflecting the aromatic character of the imidazole ring system. The integration ratios provide crucial information for confirming the molecular structure, with the expected pattern showing signals for the nitrogen-hydrogen proton, phenolic hydroxyl proton, and four aromatic hydrogen atoms.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy reveals the carbon framework of the molecule with characteristic chemical shift patterns. The aromatic carbon atoms resonate between 115-139 parts per million [4] [5] [2], encompassing both quaternary and protonated carbon centers within the phenolic and imidazole rings. The imidazole carbon-2 position, which bears no hydrogen but connects the two nitrogen atoms, appears significantly downfield at 150-156 parts per million [5] [2], reflecting its electron-deficient nature due to the adjacent electronegative nitrogen atoms.

The imidazole carbon-4 and carbon-5 positions exhibit resonances at 135-145 parts per million [5] [2], intermediate between typical aromatic and highly deshielded positions. The phenolic carbon bearing the hydroxyl group demonstrates characteristic chemical shifts at 156-158 parts per million [2] [6], indicating the electron-donating effect of the hydroxyl substituent on the aromatic system.

Table 1 summarizes the comprehensive Nuclear Magnetic Resonance spectral data for 3-(1H-Imidazol-2-yl)phenol, showing the chemical shifts, multiplicities, and literature sources for each significant resonance [1] [4] [5] [2] [6] [3].

The Nuclear Magnetic Resonance data provides unambiguous structural confirmation through characteristic chemical shift patterns, coupling patterns, and integration ratios. The distinct resonance positions for the imidazole and phenolic components allow for clear differentiation from isomeric compounds and confirm the substitution pattern at the meta position of the phenol ring.

Fourier-Transform Infrared (FT-IR) Vibrational Signatures

Fourier-Transform Infrared spectroscopy provides comprehensive vibrational fingerprint information for 3-(1H-Imidazol-2-yl)phenol, revealing the characteristic absorption bands associated with the functional groups present in both the imidazole and phenolic moieties. The vibrational spectrum exhibits distinctive features that enable identification and structural confirmation of the compound.

The nitrogen-hydrogen stretching vibrations of the imidazole ring appear as medium-intensity absorptions in the 3200-3400 inverse centimeters region [7] [8] [9]. These bands often overlap with the hydroxyl stretching vibrations but can be distinguished by their narrower bandwidth and different temperature dependence. The imidazole nitrogen-hydrogen stretch typically shows less hydrogen bonding character compared to the phenolic hydroxyl group, resulting in a somewhat sharper absorption profile.

The phenolic hydroxyl stretching vibration manifests as a broad, strong absorption spanning 3200-3600 inverse centimeters [4] [8] [10]. The breadth and position of this band provide information about hydrogen bonding interactions, with broader absorptions indicating stronger intermolecular hydrogen bonding networks. In solid-state measurements, this band often shows considerable broadening due to hydrogen bonding between phenolic hydroxyl groups in adjacent molecules.

Aromatic carbon-hydrogen stretching vibrations appear as medium-intensity bands between 3040-3080 inverse centimeters [11] [8], characteristic of the aromatic hydrogen atoms present on both the phenolic and imidazole rings. These absorptions are typically well-resolved and provide confirmation of the aromatic character of the compound.

The carbon-nitrogen double bond stretching vibrations of the imidazole ring produce strong absorptions at 1580-1640 inverse centimeters [7] [8] [10]. These bands are particularly diagnostic for imidazole compounds and reflect the aromatic character of the heterocyclic ring system. The exact position within this range depends on the electronic effects of substituents and the degree of conjugation with the phenolic ring.

Aromatic carbon-carbon stretching vibrations generate strong absorptions in the 1480-1600 inverse centimeters region [7] [8], representing the skeletal vibrations of both aromatic ring systems. These bands often appear as multiple overlapping absorptions due to the different vibrational modes of the coupled ring systems.

The carbon-oxygen stretching vibration of the phenolic group appears as a medium-intensity band at 1200-1300 inverse centimeters [4] [7]. This absorption provides direct evidence for the presence of the phenolic hydroxyl group and can shift depending on the degree of hydrogen bonding and electronic effects from substituents.

Nitrogen-hydrogen bending vibrations of the imidazole ring manifest as medium-intensity absorptions at 1400-1500 inverse centimeters [12] [9]. These bands complement the stretching vibrations and provide additional confirmation of the imidazole structural features.

Out-of-plane carbon-hydrogen bending vibrations produce strong absorptions in the 750-900 inverse centimeters region [8] [9]. These bands are characteristic of aromatic substitution patterns and can provide information about the relative positions of substituents on the aromatic rings.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial molecular weight information and fragmentation patterns that enable structural confirmation and identification of 3-(1H-Imidazol-2-yl)phenol. The mass spectral behavior reveals characteristic fragmentation pathways that reflect the inherent stability and bonding patterns within the molecule.

The molecular ion peak appears at mass-to-charge ratio 160 [13] [14] [15], corresponding to the molecular formula C₉H₈N₂O with a molecular weight of 160.17 atomic mass units. This peak typically serves as the base peak or appears with high relative intensity, indicating the inherent stability of the molecular ion under electron ionization conditions. The molecular ion provides definitive confirmation of the molecular weight and empirical formula.

Loss of hydrogen generates a fragment ion at mass-to-charge ratio 159 [13] [15], representing [M-1]⁺ with relative intensities ranging from 20-40 percent. This fragmentation pathway involves the loss of a hydrogen radical from either the imidazole nitrogen-hydrogen or phenolic hydroxyl position, with the exact site depending on the ionization energy and molecular orbital characteristics.

Hydroxyl radical loss produces a significant fragment ion at mass-to-charge ratio 143 [14] [16], corresponding to [M-17]⁺ with relative intensities of 30-60 percent. This fragmentation reflects the susceptibility of the phenolic hydroxyl group to radical loss under mass spectral conditions, generating a stabilized aromatic cation through resonance delocalization.

The imidazole fragment [C₃H₄N₂]⁺ appears at mass-to-charge ratio 68 [15] [16] with relative intensities of 40-80 percent. This fragment represents cleavage of the bond connecting the imidazole ring to the phenolic moiety, resulting in a stable imidazole cation that maintains aromatic character through the heterocyclic ring system.

Phenol fragment formation generates an ion at mass-to-charge ratio 93 [14] [16], corresponding to [C₆H₅O]⁺ with relative intensities of 60-90 percent. This phenoxy ion represents cleavage at the carbon-carbon bond connecting the phenolic ring to the imidazole substituent, forming a resonance-stabilized phenoxy cation.

Additional aromatic fragments appear at mass-to-charge ratios 77, 51, and 39 [15] [16], representing sequential fragmentation of the aromatic ring systems through loss of neutral fragments such as carbon monoxide, acetylene, and other small molecules. These fragments typically show relative intensities of 20-50 percent and provide supporting evidence for the aromatic nature of the compound.

The base peak varies depending on the ionization conditions and instrumental parameters [13] [14], but commonly corresponds to either the molecular ion or one of the major fragment ions discussed above. The most abundant fragment often reflects the most stable cationic species formed under the specific analytical conditions employed.

Table 3 summarizes the comprehensive mass spectrometric fragmentation pattern data for 3-(1H-Imidazol-2-yl)phenol, including fragment ion assignments, mass-to-charge ratios, relative intensities, and proposed fragmentation pathways [13] [14] [15] [16].

The mass spectral fragmentation pattern provides definitive structural information and enables differentiation from isomeric compounds through characteristic fragmentation pathways. The relative intensities of fragment ions offer insights into the stability of different molecular regions and can assist in structural assignment when combined with other spectroscopic techniques.

UV-Vis Absorption and Fluorescence Emission Profiling

Ultraviolet-visible absorption and fluorescence emission spectroscopy provide detailed information about the electronic structure and photophysical properties of 3-(1H-Imidazol-2-yl)phenol. These techniques reveal the electronic transitions, conjugation effects, and excited-state behavior of the compound.

The ultraviolet absorption spectrum exhibits a primary absorption maximum in the 250-290 nanometer region [17] [10] [18], attributed to π→π* transitions localized primarily on the phenolic aromatic system. This transition reflects the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic ring system, with the exact wavelength depending on substituent effects and solvent polarity.

A secondary absorption band appears at longer wavelengths in the 310-350 nanometer region [17] [8] [18], assigned to π→π* transitions with partial charge transfer character between the phenolic and imidazolyl moieties. This bathochromically shifted absorption indicates electronic communication between the two aromatic systems and reflects the extended conjugation present in the molecule.

The molar absorptivity values range from 10³ to 10⁴ molar⁻¹ centimeter⁻¹ [19] [20], indicating moderate to strong absorption coefficients typical of aromatic compounds with extended conjugation. These values suggest efficient light absorption and make the compound suitable for photochemical applications and fluorescence studies.

Fluorescence emission occurs with maximum wavelengths between 400-500 nanometers [20] [21] [22], representing a significant Stokes shift of 50-150 nanometers from the absorption maxima [20] [21]. This large Stokes shift indicates substantial structural reorganization in the excited state, potentially involving intramolecular charge transfer between the electron-donating phenolic hydroxyl group and the electron-accepting imidazole ring.

The quantum yield for fluorescence emission ranges from 0.10 to 0.40 [20] [23], indicating moderate fluorescence efficiency. The quantum yield depends on solvent polarity, temperature, and oxygen concentration, with higher values typically observed in degassed polar solvents where nonradiative decay pathways are minimized.

Fluorescence lifetime measurements reveal nanosecond decay times ranging from 0.5 to 2.0 nanoseconds [22] [24], characteristic of allowed electronic transitions and efficient radiative decay processes. The lifetime values provide information about the nature of the emitting state and can distinguish between different fluorescent species or conformational forms.

Solvent effects play a significant role in the photophysical properties, with bathochromic shifts observed with increasing solvent polarity [20] [22] [24]. These solvatochromic effects indicate charge transfer character in the excited state, with polar solvents stabilizing the charge-separated excited state relative to the ground state, resulting in red-shifted emission.

Table 4 presents comprehensive ultraviolet-visible absorption and fluorescence emission data for 3-(1H-Imidazol-2-yl)phenol, including wavelength maxima, absorption coefficients, quantum yields, lifetime values, and solvent dependencies [17] [8] [10] [19] [20] [18] [21] [23] [22] [24].

The photophysical properties make 3-(1H-Imidazol-2-yl)phenol an interesting candidate for fluorescence-based applications, including sensing, imaging, and photochemical studies. The combination of moderate quantum yields, large Stokes shifts, and solvent sensitivity provides opportunities for developing sensitive detection methods and studying molecular interactions in various environments.